7-Bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the presence of bromine, fluorine, and iodine substituents on a pyrrolo[2,3-c]pyridine core. This compound is of considerable interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and its utility as a scaffold for the synthesis of more complex molecules. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
7-Bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine belongs to the class of pyrrole derivatives. Its classification as a heterocyclic compound indicates that it contains atoms of at least two different elements in its ring structure, which contributes to its chemical reactivity and biological activity.
The synthesis of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
These steps may be optimized for large-scale production using continuous flow reactors to enhance yield and purity while minimizing waste .
The reaction conditions often involve inert atmospheres and temperature control to prevent unwanted side reactions. For example, reactions may be conducted in solvents like tetrahydrofuran under cooling conditions to stabilize intermediates .
The molecular formula for 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is C7H4BrFNI2, with a molecular weight of approximately 215.02 g/mol. The structure features a pyrrolo[2,3-c]pyridine core with halogen substituents at specific positions that significantly influence its reactivity and interaction with biological targets.
The compound's structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its molecular geometry and confirm the positions of substituents .
7-Bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo several types of chemical reactions:
The choice of reagents and reaction conditions is critical in determining the efficiency of these transformations. For instance, using organolithium or Grignard reagents can facilitate nucleophilic substitutions effectively.
The mechanism of action for 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with specific enzymes or receptors. In medicinal chemistry contexts, this compound may act as an inhibitor for fibroblast growth factor receptors (FGFRs), which are implicated in cell proliferation and survival pathways. By binding to these receptors, it can modulate signaling pathways that lead to therapeutic effects such as tumor growth suppression .
7-Bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine exhibits distinct physical properties due to its unique molecular structure:
The chemical properties include reactivity patterns influenced by the halogen substituents:
Relevant data from spectroscopic analyses (e.g., UV-visible absorption spectra) provide insights into electronic transitions within the molecule .
7-Bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine has several scientific uses:
The sequential introduction of halogens at specific positions on the pyrrolo[2,3-c]pyridine scaffold requires precise control of reaction parameters. For 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine synthesis, bromination typically precedes fluorination/iodination due to the superior directing effects of bromine substituents. Electrophilic halogenation at the 3-position is facilitated by the electron-rich pyrrole ring, with iodine incorporation achieved using N-iodosuccinimide (NIS) in polar aprotic solvents at 0–25°C [5] [9]. Subsequent 4-position fluorination employs diazotization-fluorination pathways or halogen exchange reactions using KF in the presence of phase-transfer catalysts [1] [7]. The 7-position bromination is optimally performed early in the sequence using molecular bromine in acetic acid at elevated temperatures (60–80°C), exploiting the innate reactivity of the electron-rich heterocycle [6] [9].
Table 1: Optimized Halogenation Conditions for Pyrrolo[2,3-c]pyridine Derivatives
Target Position | Reagent | Solvent | Temperature | Yield Range | Key Challenge |
---|---|---|---|---|---|
3-Iodo | NIS | DMF, DCM | 0–25°C | 65–78% | Over-iodination |
4-Fluoro | KF/CuF₂ | DMSO | 100–120°C | 45–62% | Dehalogenation |
7-Bromo | Br₂ | AcOH | 60–80°C | 70–85% | Ring bromination |
Palladium-catalyzed cross-coupling reactions enable selective functionalization of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine, leveraging the differential reactivity of bromine and iodine substituents. The 3-iodo position exhibits superior reactivity in Stille and Suzuki-Miyaura couplings due to lower bond dissociation energy and enhanced oxidative addition kinetics. Experimental data demonstrates that Suzuki couplings at the 3-position proceed efficiently at 25°C using Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids, achieving 75–92% yields while preserving the 7-bromo and 4-fluoro substituents . Sonogashira reactions require careful copper co-catalyst optimization (<1 mol% CuI) to prevent homocoupling byproducts. For sequential functionalization, the 7-bromo group undergoes selective Negishi coupling at 80–100°C using Pd(dppf)Cl₂ catalyst systems, enabling introduction of alkylzinc or heteroarylzinc reagents with 68–85% efficiency [5].
Continuous flow technology enhances the synthesis scalability and safety of halogenated pyrrolopyridines, particularly for exothermic iodination and low-temperature lithiation steps. Microreactor systems enable precise residence time control (30–120 seconds) for 3-position iodination, suppressing polyiodination through instantaneous quenching [8]. Heterogeneous hydrogenation catalysts (Pd/C, PtO₂) in packed-bed reactors facilitate deprotection of N-Boc intermediates under moderate pressures (5–15 bar) and temperatures (50–70°C), reducing reaction times from hours to minutes compared to batch processes [8]. For cryogenic metallation at C-2 or C-5 positions, flow reactors maintain consistent -78°C conditions using liquid nitrogen cooling jackets, enabling electrophilic quenching with >80% regioselectivity and <5% decomposition [8].
Regiocontrol in fluorination and iodination requires protective group strategies and tailored electrophile design. 4-Fluorination employs directed ortho-metalation (DoM) approaches using removable triisopropylsilyl (TIPS) directing groups, achieving >20:1 regioselectivity over competing 2-fluorination [1] [7]. Electrophilic fluorination with Selectfluor™ in trifluoroethanol solvent provides enhanced 4-position selectivity (8:1 vs. 2-position) at 80°C [7]. For 3-iodination, kinetic control through slow addition of iodinating agents (0.1 equiv/min) in DMF suppresses diiodination, while silver salt additives (AgOTf, Ag₂CO₃) improve iodination yields by 15–30% through halide abstraction [4] [5]. Late-stage isotopic fluorination (¹⁸F) utilizes arylstannane or arylboronate precursors in copper-mediated reactions with K¹⁸F, achieving 25–40% radiochemical yields within 30 minutes [1].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0